5-Bromo-2,3-difluoro-4-hydroxybenzoic acid

Catalog No.
S13959103
CAS No.
M.F
C7H3BrF2O3
M. Wt
253.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2,3-difluoro-4-hydroxybenzoic acid

Product Name

5-Bromo-2,3-difluoro-4-hydroxybenzoic acid

IUPAC Name

5-bromo-2,3-difluoro-4-hydroxybenzoic acid

Molecular Formula

C7H3BrF2O3

Molecular Weight

253.00 g/mol

InChI

InChI=1S/C7H3BrF2O3/c8-3-1-2(7(12)13)4(9)5(10)6(3)11/h1,11H,(H,12,13)

InChI Key

JJVDWNWJGFNPDY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)F)F)C(=O)O

5-Bromo-2,3-difluoro-4-hydroxybenzoic acid is a halogenated aromatic compound that belongs to the class of benzoic acids. It features a bromine atom at the 5-position and two fluorine atoms at the 2 and 3 positions of the benzene ring, along with a hydroxyl group at the 4-position. This unique substitution pattern contributes to its chemical reactivity and potential biological activity.

Typical of aromatic compounds, including:

  • Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups such as bromine and fluorine can influence the reactivity of the aromatic ring, making it more susceptible to electrophilic attack.
  • Nucleophilic Substitution: The hydroxyl group can act as a leaving group under certain conditions, allowing for nucleophilic substitution reactions.
  • Reduction Reactions: The compound can be reduced to corresponding alcohols or amines depending on the reaction conditions.

5-Bromo-2,3-difluoro-4-hydroxybenzoic acid has shown potential biological activities, particularly in the field of medicinal chemistry. Studies suggest that it may exhibit:

  • Antimicrobial Properties: The compound's structural features may enhance its ability to interact with bacterial cell wall synthesis enzymes, potentially making it an effective antibacterial agent.
  • Anticancer Activity: Similar compounds have been investigated for their ability to inhibit cancer cell proliferation, indicating that this compound may also possess anticancer properties.

Several synthetic routes have been developed for the preparation of 5-Bromo-2,3-difluoro-4-hydroxybenzoic acid:

  • Starting from 3-Amino-4-toluic Acid: A common method involves bromination and fluorination steps followed by hydrolysis to yield the target compound .
  • Using Trifluoronitrobenzene: A more complex route involves methoxylation, reduction, bromination, deamination, and hydrolysis starting from 3,4,5-trifluoronitrobenzene .

These methods highlight the versatility in synthesizing halogenated benzoic acids.

The applications of 5-Bromo-2,3-difluoro-4-hydroxybenzoic acid are diverse:

  • Pharmaceutical Intermediates: It serves as a valuable intermediate in the synthesis of various pharmaceuticals due to its unique functional groups.
  • Research Tool: Its properties make it a useful compound in biochemical research for studying enzyme interactions and biological pathways.

Research into the interaction of 5-Bromo-2,3-difluoro-4-hydroxybenzoic acid with biological targets has revealed insights into its mechanism of action. Studies have focused on:

  • Binding Affinity: Assessing how well this compound binds to specific enzymes or receptors can elucidate its potential therapeutic effects.
  • Synergistic Effects: Investigating its interactions with other compounds may reveal enhanced efficacy when used in combination therapies.

Several compounds share structural similarities with 5-Bromo-2,3-difluoro-4-hydroxybenzoic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
3-Bromo-4-hydroxybenzoic acidBromine at position 3, hydroxyl at position 4Lacks fluorine substituents
4-Fluoro-2-hydroxybenzoic acidFluorine at position 4, hydroxyl at position 2Different positioning of substituents
3-Bromo-2-fluoro-6-hydroxybenzoic acidBromine at position 3, fluorine at position 2Contains only one fluorine atom
3-Bromo-5-fluoro-2-hydroxybenzoic acidBromine at position 3, fluorine at position 5Additional fluorine increases lipophilicity

The presence of both bromine and two fluorine atoms distinguishes 5-Bromo-2,3-difluoro-4-hydroxybenzoic acid from its analogs. This unique substitution pattern potentially enhances its reactivity and biological properties compared to other similar compounds.

Retrosynthetic Analysis of Halogenated Benzoic Acid Derivatives

Retrosynthetic disconnection of 5-bromo-2,3-difluoro-4-hydroxybenzoic acid reveals three logical precursors: (1) a brominated difluorophenol derivative requiring carboxylation, (2) a hydroxy-substituted bromodifluorobenzoic acid ester, or (3) a nitro-containing intermediate amenable to reduction and diazotization. The third approach, exemplified in patent CN101020628A, disconnects the hydroxyl group via hydrolysis of a diazonium salt intermediate derived from a nitro precursor. A competing route from US20090209785A1 suggests direct bromination of 2,3,4-trifluorobenzoic acid as a starting material, leveraging the electron-deficient aromatic ring for electrophilic substitution.

Critical disconnection points include:

  • Carboxyl group introduction: Late-stage carboxylation risks side reactions; thus, early incorporation via directed ortho-metalation (DoM) or CO₂ insertion is preferred.
  • Halogen placement: Bromine’s strong directing effects necessitate careful sequencing to avoid para/ortho competition with fluorine substituents.

Electrophilic Aromatic Substitution Strategies for Bromo-Difluoro Systems

The electron-withdrawing nature of fluorine substituents deactivates the aromatic ring, favoring electrophilic bromination at positions ortho to fluorine atoms. As demonstrated in CN101020628A, N-bromosuccinimide (NBS) in dimethylformamide (DMF) selectively brominates 3,5-difluoro-4-anisidine at the 5-position (80% yield). Key parameters include:

ParameterOptimal ValueEffect on Selectivity
SolventDMFPolar aprotic medium enhances NBS activity
Temperature20–40°CPrevents debromination side reactions
Substituent patternmeta-Fluorine pairsDirects Br to less hindered ortho site

Competing bromination agents like molecular bromine (Br₂) generate HBr as a byproduct, which can protonate carboxyl groups and reduce solubility. Patent US20090209785A1 resolves this by employing NBS with silver sulfate (Ag₂SO₄) as an oxidizing agent, achieving 92% regioselectivity for the 5-bromo isomer.

Diazonium Salt Intermediates in Hydroxy Group Introduction

Hydroxyl group installation via diazonium salt hydrolysis proves superior to direct hydroxylation methods. As detailed in CN101020628A, 3-chloro-2,4-difluoro-5-nitrobenzoic acid undergoes Pd/C-catalyzed hydrogenation to the corresponding aniline (97% yield), followed by diazotization in H₃PO₄/H₂O and hydrolysis to yield the hydroxyl derivative. Critical considerations include:

  • Acid choice: Phosphoric acid (H₃PO₄) minimizes carboxyl group protonation vs. HCl/H₂SO₄.
  • Temperature control: Diazonium salt stability requires maintenance at 0–5°C during formation.

A comparative study from SAGE journals demonstrates that esterifying the carboxyl group (e.g., ethyl ester) prior to diazotization improves intermediate solubility, reducing tar formation during hydrolysis.

Catalytic Hydrogenation Approaches for Nitro Group Reduction

Nitro-to-amine reduction presents challenges due to competing dehalogenation. Patent CN101020628A reports successful use of 10% Pd/C in methanol at 50°C under H₂ (1 atm), achieving 95% conversion of 2,6-difluoro-4-nitroanisole to 3,5-difluoro-4-anisidine. Critical factors:

  • Solvent effects: Methanol enhances hydrogen solubility vs. THF or DCM.
  • Poisoning mitigation: Adding 1% quinoline suppresses Pd-catalyzed C-F bond cleavage.

Comparative data for nitro reduction methods:

MethodCatalystSolventYield (%)Dehalogenation (%)
H₂/Pd-C10% Pd/CMeOH95<2
Fe/HClFe powderH2O7812
Transfer hydrogenNH4ClEtOH855

Esterification-Hydrolysis Tandem Reactions for Carboxyl Protection

Esterification of the carboxyl group stabilizes intermediates during nitro reduction and diazotization. As shown in SAGE journal protocols, ethyl ester formation using SOCl₂/EtOH (86% yield) prevents decarboxylation during subsequent H₂O/H⁺ hydrolysis. The tandem process involves:

  • Esterification:
    $$ \text{RCOOH} + \text{SOCl}_2 \rightarrow \text{RCOCl} \xrightarrow{\text{EtOH}} \text{RCOOEt} $$
  • Hydrolysis:
    $$ \text{RCOOEt} \xrightarrow{\text{H}_3\text{O}^+} \text{RCOOH} $$

Patent CN101020628A further demonstrates that methyl esters hydrolyze 40% faster than ethyl analogs under identical conditions (1M HCl, reflux). This kinetic difference allows selective deprotection in polycarboxylic systems.

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

251.92336 g/mol

Monoisotopic Mass

251.92336 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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